N-(1,3-benzodioxol-5-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a pyridazinone moiety, and a methylsulfanyl-substituted phenyl group
Preparation Methods
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde to form the benzodioxole ring.
Synthesis of the Pyridazinone Moiety: This can be achieved through the reaction of hydrazine derivatives with diketones, leading to the formation of the pyridazinone ring.
Introduction of the Methylsulfanyl-Substituted Phenyl Group: This step involves the substitution reaction of a phenyl ring with a methylsulfanyl group using appropriate reagents.
Coupling Reactions: The final step involves coupling the benzodioxole, pyridazinone, and methylsulfanyl-substituted phenyl intermediates under specific reaction conditions to form the target compound.
Industrial production methods may involve optimizing these synthetic routes to improve yield and purity, as well as scaling up the reactions for large-scale production.
Chemical Reactions Analysis
N-(1,3-benzodioxol-5-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole or phenyl rings are replaced with other groups using appropriate reagents.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide can be compared with other similar compounds, such as:
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)acetamide: This compound shares the benzodioxole and methylsulfanyl-substituted phenyl groups but differs in the presence of an ethoxy group and a sulfonyl anilino moiety.
N-1,3-Benzodioxol-5-yl-N 2-(4-ethoxyphenyl)-N 2-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide: This compound also contains the benzodioxole and methylsulfanyl-substituted phenyl groups but includes an ethoxyphenyl and sulfonyl glycinamide moiety.
Properties
Molecular Formula |
C20H17N3O4S |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H17N3O4S/c1-28-15-5-2-13(3-6-15)16-7-9-20(25)23(22-16)11-19(24)21-14-4-8-17-18(10-14)27-12-26-17/h2-10H,11-12H2,1H3,(H,21,24) |
InChI Key |
SFCNRSLGOSBPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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